[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate
Brand Name: Vulcanchem
CAS No.: 1158412-84-0
VCID: VC2921502
InChI: InChI=1S/C9H9ClN2.CH4O3S/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;1-5(2,3)4/h1-4,12H,5,11H2;1H3,(H,2,3,4)
SMILES: CS(=O)(=O)O.C1=CC2=C(C=C1Cl)C=C(N2)CN
Molecular Formula: C10H13ClN2O3S
Molecular Weight: 276.74 g/mol

[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate

CAS No.: 1158412-84-0

Cat. No.: VC2921502

Molecular Formula: C10H13ClN2O3S

Molecular Weight: 276.74 g/mol

* For research use only. Not for human or veterinary use.

[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate - 1158412-84-0

Specification

CAS No. 1158412-84-0
Molecular Formula C10H13ClN2O3S
Molecular Weight 276.74 g/mol
IUPAC Name (5-chloro-1H-indol-2-yl)methanamine;methanesulfonic acid
Standard InChI InChI=1S/C9H9ClN2.CH4O3S/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;1-5(2,3)4/h1-4,12H,5,11H2;1H3,(H,2,3,4)
Standard InChI Key OROQNRYMFPASPS-UHFFFAOYSA-N
SMILES CS(=O)(=O)O.C1=CC2=C(C=C1Cl)C=C(N2)CN
Canonical SMILES CS(=O)(=O)O.C1=CC2=C(C=C1Cl)C=C(N2)CN

Introduction

Synthesis and Preparation Methods

Preparation Techniques

The preparation of [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate would typically involve careful control of reaction conditions to ensure high purity of the final product. Salt formation is generally carried out in appropriate solvents that facilitate the acid-base reaction and subsequent crystallization of the salt form.

For similar indole derivatives, purification techniques often include recrystallization, column chromatography, or a combination of both. The selection of appropriate solvents for recrystallization is crucial to obtain high-purity crystals of the desired salt. Quality control would typically involve analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Biological Activity and Pharmacological Properties

Structure-Activity Relationships

The structure-activity relationships of indole derivatives have been extensively studied in medicinal chemistry. The search results indicate that modifications to the indole scaffold can significantly impact biological activity. For example, in related research, the addition of a methyl group to indole structures was found to influence selectivity for certain enzyme targets and reduce potency against others .

In the case of [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate, the chloro substituent at position 5 may influence the electronic properties of the indole ring, potentially affecting its binding affinity to biological targets. Comparative studies with similar compounds, such as the fluoro analog [(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate (CID 53398780), could provide valuable insights into how halogen substitutions affect biological activity .

Analytical Methods and Characterization

Chromatographic Methods

Chromatographic techniques are commonly employed for the purification and analysis of organic compounds like [(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with appropriate detection methods would be suitable for quantitative analysis and purity determination.

For research purposes, thin-layer chromatography (TLC) may serve as a rapid method for monitoring reactions and preliminary purity assessments. The development of validated analytical methods would be essential for quality control if this compound were to be utilized in pharmaceutical applications.

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